![molecular formula C10H10BrF2NO2S B1466106 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine CAS No. 1229294-17-0](/img/structure/B1466106.png)
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine
Overview
Description
“1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine” is a chemical compound with diverse applications in scientific research. It is also known by its CAS number: 1229294-17-0 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H10BrF2NO2S . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S).Scientific Research Applications
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine has a wide range of applications in scientific research, including the study of enzyme inhibition, protein-protein interactions, and the study of drug metabolism. It has also been used in the study of cell signaling pathways, gene expression, and drug development.
Mechanism of Action
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold in drug discovery and is found in many biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Advantages and Limitations for Lab Experiments
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound is not suitable for use in high-throughput experiments due to its low solubility in water.
Future Directions
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine has potential applications in drug development, as it has been shown to inhibit the activity of enzymes involved in drug metabolism. Additionally, it has potential applications in the study of cell signaling pathways and gene expression. Finally, it has potential applications in the study of protein-protein interactions, as it has been shown to bind to proteins in a reversible manner.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes, leading to inhibition or activation of enzymatic activity. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events. Additionally, it can alter gene expression by interacting with transcription factors, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, the compound can influence gene expression by binding to DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s metabolism can also influence its efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells. These factors can affect the compound’s efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, leading to changes in cellular processes .
properties
IUPAC Name |
1-(2-bromo-4,5-difluorophenyl)sulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-7-5-8(12)9(13)6-10(7)17(15,16)14-3-1-2-4-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGWZMJRTLFBCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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